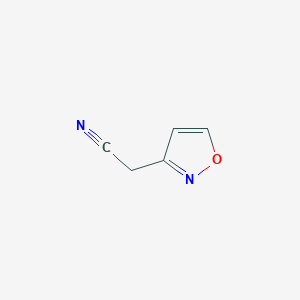

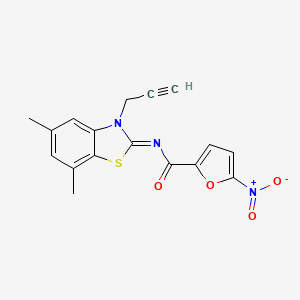

2-Dimethylphosphoryl-2-phenylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

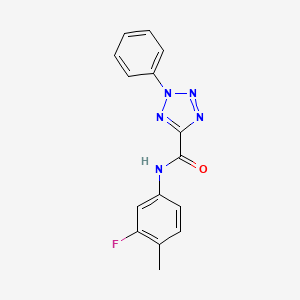

2-Dimethylphosphoryl-2-phenylpiperidine (DMPP) is a chemical compound that belongs to the class of organophosphate compounds. It is widely used in scientific research as a tool to study the mechanism of action of acetylcholine receptors. DMPP is a potent agonist of nicotinic acetylcholine receptors, which are important targets for the development of new drugs for various diseases.

科学的研究の応用

Electroluminescence and Emissive Materials

A class of color-tunable emitting amorphous molecular materials, characterized by reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the formation of stable amorphous glasses with high glass-transition temperatures above 120 °C, has been discovered. These materials function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light, including white. They also serve as good host materials for emissive dopants in organic EL devices, allowing for color tuning and leading to enhanced performance (Doi et al., 2003).

DNA Binding and Cleavage

Studies have shown that mixed polypyridyl ruthenium(II) complexes exhibit significant DNA-binding behaviors, with some promoting the single-stranded cleavage of plasmid pBR 322 DNA upon irradiation. These findings indicate that such complexes could bind to DNA via partial intercalation from the minor/major groove, highlighting their potential as tools in biochemistry and molecular biology for studying DNA interactions and cleavage mechanisms (Tan & Chao, 2007).

Superoxide Dismutase Mimetic and Anticancer Activities

Research has revealed that copper complexes of 2,2-dimethylpentanedioic acid and 3,3-dimethylpentanedioic acid not only exhibit superoxide dismutase (SOD) mimetic activity but also show potential for cancer chemotherapy towards hepatocellular carcinoma and kidney adenocarcinoma cell lines. This highlights the therapeutic potential of these complexes in treating cancer, offering a promising avenue for the development of novel anticancer drugs (Devereux et al., 2006).

特性

IUPAC Name |

2-dimethylphosphoryl-2-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NOP/c1-16(2,15)13(10-6-7-11-14-13)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRLSDVQHBPWNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1(CCCCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)

![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)

![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)

![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)

![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)

![2-((2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2610240.png)